molecular formula C10H20Cl2N4S B2810463 5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine;dihydrochloride CAS No. 2138073-33-1

5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine;dihydrochloride

Cat. No. B2810463
CAS RN: 2138073-33-1
M. Wt: 299.26
InChI Key: ZUSMKHFMLIRHST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine;dihydrochloride, also known as AMPT, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme tryptophan hydroxylase, which is responsible for the synthesis of serotonin. AMPT has been used to investigate the role of serotonin in various physiological and pathological processes, including mood disorders, addiction, and pain.

Scientific Research Applications

Tau-tubulin Kinase 1 (TTBK1) Inhibition

This compound has been found to interact with Tau-tubulin kinase 1 (TTBK1) . TTBK1 is a dual-specificity (serine/threonine and tyrosine) kinase belonging to the casein kinase 1 superfamily . It is a neuron-specific kinase that regulates tau phosphorylation . Hyperphosphorylation of tau is implicated in the pathogenesis of Alzheimer’s disease . Therefore, this compound could potentially be used in the development of treatments for Alzheimer’s disease.

Synthesis of Heterocycles

The compound can be used in the synthesis of heterocycles . Heterocycles are important compounds in organic chemistry, particularly for the synthesis of pharmaceuticals where the heterocyclic structures exhibit a range of functions . This compound can be used to synthesize heterocycles containing both piperidine and pyridine rings .

Janus Kinase 3 (Jak3) Inhibition

The compound has structural similarities with other compounds that have been found to inhibit Janus Kinase 3 (Jak3) . Jak3 is an important target in the treatment of autoimmune diseases and transplant patients . Therefore, this compound could potentially be used in the development of treatments for these conditions.

Development of Analgesics

Piperidine derivatives, which this compound is a part of, have been extensively studied as analgesics . Therefore, this compound could potentially be used in the development of new pain relief medications.

Anticancer Drugs

Recent research has demonstrated the potential of piperidine derivatives as anticancer drugs acting on various important receptors . Therefore, this compound could potentially be used in the development of new anticancer treatments.

Antioxidants

Piperidine derivatives have also been studied for their potential as antioxidants . Therefore, this compound could potentially be used in the development of new antioxidant treatments.

properties

IUPAC Name

5-[(4-amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4S.2ClH/c1-7-5-14(3-2-9(7)11)6-8-4-13-10(12)15-8;;/h4,7,9H,2-3,5-6,11H2,1H3,(H2,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSMKHFMLIRHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)CC2=CN=C(S2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine;dihydrochloride

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